2-Chloro-4-methoxy-1-methylbenzene

Description

The exact mass of the compound 2-Chloro-4-methoxy-1-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-methoxy-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-methoxy-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZVVVASCILFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426249 | |

| Record name | 2-CHLORO-4-METHOXY-1-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-38-4 | |

| Record name | 2-CHLORO-4-METHOXY-1-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-methoxy-1-methylbenzene (CAS: 54788-38-4): Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-4-methoxy-1-methylbenzene, also known by synonyms such as 2-Chloro-4-methoxytoluene and 3-Chloro-4-methylanisole, is a substituted aromatic compound of significant interest.[1][2][3] Its utility stems from the unique interplay of its three functional groups: a reactive chlorine atom, an electron-donating methoxy group, and a methyl group. This combination makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where precise control over molecular properties is critical for achieving desired biological activity.[1][4][5] This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, its role in drug discovery, and essential safety protocols, offering a holistic resource for laboratory professionals.

Section 1: Core Physicochemical and Structural Properties

The compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its hydrophobic nature results in low solubility in water, while it remains moderately soluble in common organic solvents.[1] A summary of its key physical and chemical properties is provided below.

Molecular Structure

The structural arrangement of the chloro, methoxy, and methyl groups on the benzene ring dictates the compound's reactivity and steric profile.

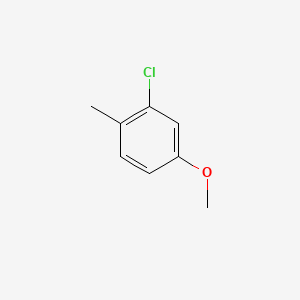

Caption: Molecular structure of 2-Chloro-4-methoxy-1-methylbenzene.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 54788-38-4 | [2][6] |

| Molecular Formula | C₈H₉ClO | [1][5][6] |

| Molecular Weight | 156.61 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow clear liquid | [1][7] |

| Boiling Point | 76 °C / 2 mmHg | [7][8] |

| Density | ~1.105 g/cm³ | [7][8] |

| Refractive Index | ~1.534 | [8] |

| SMILES | Cc1ccc(cc1Cl)OC | [1][5] |

| InChI Key | ZMZVVVASCILFJL-UHFFFAOYSA-N | [6] |

Spectroscopic Profile

Full characterization and quality control of 2-Chloro-4-methoxy-1-methylbenzene relies on standard spectroscopic techniques. While raw spectral data is beyond the scope of this guide, authoritative databases and suppliers confirm the availability of ¹H NMR, ¹³C NMR, FT-IR, and other analytical data.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the substitution pattern on the aromatic ring. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons, with chemical shifts and coupling patterns confirming their relative positions.

-

Infrared (IR) Spectroscopy: The FT-IR spectrum provides confirmation of key functional groups. Characteristic absorption bands would be observed for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and C-Cl stretching.[6]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The presence of a chlorine atom would be readily identified by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

Section 2: Synthesis and Reactivity

Established Synthesis Protocol

A reliable method for the synthesis of 2-Chloro-4-methoxy-1-methylbenzene is through the methylation of the corresponding phenol.[8] This Williamson ether synthesis is a robust and high-yielding reaction.

Reaction: 3-Chloro-4-methylphenol → 2-Chloro-4-methoxy-1-methylbenzene

Methodology:

-

Reagent Preparation: In a suitable reaction vessel, combine 3-Chloro-4-methylphenol (1.0 eq), potassium carbonate (K₂CO₃, ~1.5 eq), and dimethylformamide (DMF) as the solvent.[8]

-

Scientific Rationale: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, facilitating the dissolution of the reagents. Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

-

Addition of Methylating Agent: Add iodomethane (CH₃I, ~1.5 eq) to the mixture.[8]

-

Scientific Rationale: Iodomethane is a highly effective methylating agent. The iodide is an excellent leaving group, promoting a rapid Sₙ2 reaction with the phenoxide.

-

-

Reaction Conditions: Heat the reaction mixture to 50 °C and stir continuously for approximately 2 hours.[8] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Scientific Rationale: Moderate heating increases the reaction rate without promoting significant side reactions.

-

-

Work-up and Quenching: Upon completion, cool the mixture to room temperature. Carefully quench the reaction by adding 1N HCl solution.[8]

-

Scientific Rationale: The acid neutralizes the excess potassium carbonate and any remaining phenoxide.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent, such as diethyl ether (Et₂O). Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[8]

-

Scientific Rationale: This standard liquid-liquid extraction procedure isolates the product from the aqueous phase. The brine wash removes residual water and inorganic salts, and MgSO₄ is a common drying agent.

-

-

Isolation: Remove the solvent under reduced pressure to yield the final product, 3-chloro-4-methylanisole (an accepted synonym for 2-Chloro-4-methoxy-1-methylbenzene).[8] The reported yield for this protocol is quantitative.[8]

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-Chloro-4-methoxy-1-methylbenzene.

Chemical Reactivity

The reactivity is governed by the substituents on the benzene ring. The methoxy group is a strong activating, ortho, para-director for electrophilic aromatic substitution, while the chlorine atom is a deactivating, yet also ortho, para-director. This electronic profile makes the positions ortho and para to the methoxy group (positions 3 and 5) particularly susceptible to electrophilic attack, though the overall reactivity is tempered by the deactivating effect of the chlorine. The chlorine atom itself can participate in nucleophilic aromatic substitution reactions under forcing conditions or in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a handle for further molecular elaboration.

Section 3: Applications in Research and Drug Development

2-Chloro-4-methoxy-1-methylbenzene is primarily utilized as a versatile organic building block for constructing more complex molecules.[4] Its value in drug discovery is intrinsically linked to the properties imparted by its chloro and methoxy functional groups.[5]

-

Role of the Methoxy Group: The methoxy group can serve as a key hydrogen bond acceptor, interacting with biological targets. Its presence can also block a potential site of metabolism (e.g., preventing oxidation of a phenol), thereby improving a drug candidate's metabolic stability and pharmacokinetic profile.

-

Role of the Chloro Group: Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to enhance binding affinity through halogen bonding, improve membrane permeability, and increase metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.

The combination of these groups on a simple scaffold allows medicinal chemists to explore structure-activity relationships (SAR) efficiently, making this compound a valuable starting point for the synthesis of novel therapeutic agents.[5]

Section 4: Safety and Handling

Proper handling of 2-Chloro-4-methoxy-1-methylbenzene is crucial to ensure laboratory safety. It is classified as a hazardous substance, and all work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

GHS Hazard Information

| Hazard Class | Pictogram | Code | Statement | Source(s) |

| Flammable liquids | GHS02 | H225 | Highly flammable liquid and vapour | [2] |

| Acute toxicity, oral | GHS07 | H302 | Harmful if swallowed | |

| Serious eye irritation | GHS07 | H319 | Causes serious eye irritation | [2] |

| STOT, single exposure | GHS07 | H335 | May cause respiratory irritation | [2] |

| Chronic aquatic hazard | None | H413 | May cause long lasting harmful effects to aquatic life |

Signal Word: Danger

Handling and Storage Recommendations

-

Prevention: Keep away from heat, sparks, open flames, and other ignition sources. Avoid breathing vapors or mist. Wash hands and skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.

-

Response: In case of fire, use appropriate extinguishing media. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do and continue rinsing. If inhaled, remove the person to fresh air. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Keep cool and store locked up. The recommended storage condition is sealed in dry, room temperature.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2-Chloro-4-methoxy-1-methylbenzene (CAS: 54788-38-4) is a well-characterized chemical intermediate with a defined physicochemical profile and established synthetic routes. Its strategic importance lies in its utility as a building block for higher-value compounds in the pharmaceutical and agrochemical industries. The functional groups it possesses are known to favorably modulate the properties of bioactive molecules, making it a compound of continued interest for research and development professionals. Adherence to strict safety protocols is mandatory when handling this versatile but hazardous chemical.

References

-

PubChem. 2-Chloro-4-methoxytoluene. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Chloro-4-methoxy-1-methylbenzene in Modern Pharmaceutical Synthesis. [Link]

-

ChemSupply. 2-Chloro-4-methoxy-1-methylbenzene SDS. [Link]

-

NIST. Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. [Link]

-

Alfa Chemical. China 2-Chloro-4-methoxy-1-methylbenzene CAS:54788-38-4 Manufacturers. [Link]

-

ChemWhat. 2-Chloro-4-methoxy-1-methylbenzene CAS#: 54788-38-4. [Link]

-

Chemical-Suppliers.com. 2-chloro-1-methoxy-4-methylbenzene. [Link]

-

PubChem. 2-Chloro-4-methoxytoluene. National Center for Biotechnology Information. (Duplicate of Ref 1, different context). [Link]

-

P&S Chemicals. 2-Chloro-4-methoxy-1-methyl-benzene. [Link]

- Google Patents. Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

001CHEMICAL. 2-chloro-1-methoxy-4-methylbenzene. [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

NIST. Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. (Duplicate of Ref 7). [Link]

-

ResearchGate. Orienting methoxy group-carbocation conjugation effects explaining the... [Link]

-

NIST. Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. [Link]

-

P&S Chemicals. Product information, 2-Chloro-4-methoxy-1-methyl-benzene. (Duplicate of Ref 16). [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

Sources

- 1. 54788-38-4 | 2-Chloro-4-methoxy-1-methylbenzene | Aryls | Ambeed.com [ambeed.com]

- 2. 54788-38-4|2-Chloro-4-methoxy-1-methylbenzene|BLD Pharm [bldpharm.com]

- 3. CAS 54788-38-4: 2-Chloro-4-methoxy-1-methylbenzene [cymitquimica.com]

- 4. 2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. China 2-Chloro-4-methoxy-1-methylbenzene CAS:54788-38-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 6. 2-Chloro-4-methoxy-1-methylbenzene | 54788-38-4 [chemicalbook.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076) [hmdb.ca]

- 8. pschemicals.com [pschemicals.com]

physical and chemical properties of 2-Chloro-4-methoxytoluene

An In-Depth Technical Guide to 2-Chloro-4-methoxytoluene: Properties, Synthesis, and Handling

Introduction

2-Chloro-4-methoxytoluene, also known as 3-chloro-4-methylanisole, is a halogenated aromatic ether. Its molecular structure, featuring a toluene backbone substituted with a chloro and a methoxy group, makes it a versatile intermediate in organic synthesis. The interplay of these functional groups dictates its reactivity and physical properties, rendering it a valuable building block for more complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, and safety protocols, tailored for researchers and professionals in chemical and drug development.

Physicochemical Properties

The physical characteristics of 2-Chloro-4-methoxytoluene are foundational to its handling, purification, and application in synthetic chemistry. A summary of these properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4-methoxy-1-methylbenzene | [1] |

| Synonyms | 2-Chloro-4-methoxy-1-methylbenzene, 3-Chloro-4-methylanisole | [1] |

| CAS Number | 54788-38-4 | [1] |

| Molecular Formula | C8H9ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 186 °C (lit.); 76 °C at 2 mmHg; 210.4 ± 20.0 °C at 760 mmHg | [2][3][4] |

| Melting Point | 2 °C (lit.) | [3] |

| Density | 1.049 g/mL at 25 °C (lit.); 1.105 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Refractive Index (n²⁰/D) | 1.524 (lit.); 1.5340 | [3][4] |

| Flash Point | 86.9 ± 15.8 °C | [2] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of 2-Chloro-4-methoxytoluene. While publicly available spectra are limited, a predictive analysis based on its structure and data from analogous compounds provides valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methyl/methoxy protons. The three aromatic protons will appear as a complex splitting pattern in the range of δ 6.7-7.2 ppm. The methoxy group (-OCH₃) protons should appear as a singlet at approximately δ 3.8 ppm, while the methyl group (-CH₃) protons will also be a singlet, slightly upfield around δ 2.3 ppm. The relative positions of the aromatic protons are influenced by the electronic effects of the substituents; the methoxy group is electron-donating, shielding the ortho and para positions, while the chloro group is electron-withdrawing and de-shielding.[5]

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon bearing the methoxy group will be the most downfield-shifted aromatic carbon due to the oxygen's electronegativity. The carbons attached to the chlorine and methyl groups will also have characteristic shifts. The methoxy carbon is expected around δ 55 ppm, and the methyl carbon around δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-4-methoxytoluene would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, from -CH₃ and -OCH₃): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-O stretching (aryl ether): A strong band around 1250 cm⁻¹

-

C-Cl stretching: ~1000-1100 cm⁻¹

FTIR and ATR-IR spectral data for this compound are available from commercial suppliers and databases.[1]

Synthesis and Reactivity

Synthetic Protocol: Williamson Ether Synthesis

A common and efficient method for the preparation of 2-Chloro-4-methoxytoluene is via the Williamson ether synthesis, starting from the corresponding phenol.[6]

Reaction: 3-Chloro-4-methylphenol + Iodomethane → 2-Chloro-4-methoxytoluene

Caption: Williamson Ether Synthesis of 2-Chloro-4-methoxytoluene.

Step-by-Step Methodology: [6]

-

Reagent Charging: In a suitable reaction vessel, combine 3-chloro-4-methylphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF) as the solvent.

-

Addition of Alkylating Agent: To the stirred mixture, add iodomethane (CH₃I, 1.5 eq) dropwise at room temperature. The use of potassium carbonate, a mild base, is to deprotonate the phenol to its corresponding phenoxide, which is a more potent nucleophile. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it solvates the cation (K⁺) while leaving the nucleophilic phenoxide anion relatively free to react.

-

Reaction: Heat the reaction mixture to 50 °C and maintain stirring for approximately 2 hours. Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

-

Work-up: After completion, cool the mixture to room temperature. Quench the reaction by adding 1N aqueous HCl to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent, such as diethyl ether.

-

Washing and Drying: Wash the combined organic extracts with brine to remove residual water and inorganic salts. Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Chemical Reactivity

The reactivity of the aromatic ring is governed by the directing effects of the substituents. The methoxy group is a strong activating, ortho, para-director due to resonance electron donation. The chloro group is deactivating due to its inductive electron withdrawal but is also an ortho, para-director because of lone pair donation. The methyl group is a weak activating, ortho, para-director. These combined effects make the molecule susceptible to electrophilic aromatic substitution at the positions ortho and para to the activating groups, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Safety and Handling

2-Chloro-4-methoxytoluene is a chemical that requires careful handling to minimize exposure and risk. The following table summarizes its key hazard classifications according to the Globally Harmonized System (GHS).[1][7]

| Pictogram(s) | Hazard Statement(s) |

| H225: Highly flammable liquid and vapor. H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE): [8][9]

-

Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8]

-

Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.

Storage: [9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from oxidizing agents.

First-Aid Measures: [8]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.

Conclusion

2-Chloro-4-methoxytoluene is a key chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry protocols, and its reactivity profile allows for further functionalization. A thorough understanding of its characteristics, coupled with strict adherence to safety and handling guidelines, is essential for its effective and safe utilization in research and development.

References

-

ChemBK. (2024). 2-CHLORO-4-METHYLTOLUENE - Physico-chemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methoxytoluene. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (2025). 2-Chloro-1-methoxy-4-methylbenzene. Retrieved from [Link]

-

Chemical Label. (n.d.). 2-Chloro-4-methoxytoluene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluoro-3-methoxy-1-methylbenzene. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-4-methoxytoluene (C8H9ClO). Retrieved from [Link]

-

NIST. (n.d.). 3-Chloro-4-methoxytoluene. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR: Intermediate Level, Spectrum 5. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-methoxytoluene. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxytoluene. Retrieved from [Link]

- Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.

- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylanisole. PubChem Compound Database. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. 54788-38-4 CAS MSDS (2-Chloro-4-methoxy-1-methylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 2-Chloro-4-methoxy-1-methylbenzene | 54788-38-4 [chemicalbook.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

3-Chloro-4-methylanisole structural information and isomers

An In-Depth Technical Guide to 3-Chloro-4-methylanisole: Structure, Isomers, and Characterization

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-methylanisole, a substituted aromatic compound of interest in synthetic chemistry. As a Senior Application Scientist, this document synthesizes core structural data, explores its isomeric landscape, outlines a viable synthetic pathway from a common precursor, predicts its spectroscopic signature, and details critical safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's properties and synthesis. Every section is grounded in authoritative data to ensure scientific integrity and practical applicability in a laboratory setting.

Core Molecular Identity of 3-Chloro-4-methylanisole

Precise identification is the foundation of all chemical research and development. 3-Chloro-4-methylanisole is a disubstituted anisole derivative with specific physicochemical properties derived from its unique arrangement of chloro, methyl, and methoxy functional groups on the benzene ring.

Identification and Physicochemical Properties

The fundamental identifiers and properties of 3-Chloro-4-methylanisole are summarized below. This data is critical for procurement, registration, and computational modeling.

| Identifier | Value | Source |

| IUPAC Name | 3-Chloro-4-methylanisole | [1] |

| CAS Number | 54788-38-4 | [2][3] |

| Molecular Formula | C₈H₉ClO | [2][4] |

| Molecular Weight | 156.61 g/mol | [2][4] |

| SMILES | COc1ccc(C)c(Cl)c1 | [4] |

| InChIKey | ZMZVVVASCILFJL-UHFFFAOYSA-N | [4] |

Structural Representation

The spatial arrangement of substituents on the aromatic ring dictates the molecule's reactivity and physical properties. The structure of 3-Chloro-4-methylanisole is visualized below.

Caption: Relationship between 3-Chloro-4-methylanisole and its isomers.

Synthesis and Mechanistic Considerations

A robust and well-characterized synthetic route is paramount for producing high-purity material. While multiple pathways to substituted anisoles exist, a common and effective strategy involves the synthesis of a substituted aniline precursor, followed by diazotization and substitution.

Synthetic Pathway via Aniline Precursor

A practical route to 3-Chloro-4-methylanisole starts with the chlorination of 4-nitrotoluene to form 2-chloro-4-nitrotoluene. This intermediate is then reduced to form the key precursor, 3-chloro-4-methylaniline. [5][6]This aniline can then be converted to the target anisole.

The conversion of the aniline to the anisole is a two-step process:

-

Diazotization: The primary amine of 3-chloro-4-methylaniline is treated with a diazotizing agent, such as sodium nitrite in an acidic solution at low temperatures (0-5°C), to form a diazonium salt. [7]2. Hydrolysis & Methylation: The diazonium salt is hydrolyzed to the corresponding phenol (3-chloro-4-methylphenol). Subsequent methylation of the phenol, using a reagent like dimethyl sulfate or methyl iodide in the presence of a base, yields the final product, 3-Chloro-4-methylanisole. [7]

Caption: Synthetic workflow for 3-Chloro-4-methylanisole.

Experimental Protocol: Synthesis of 3-Chloro-4-methylaniline (Precursor)

This protocol is adapted from a general procedure for the reduction of nitroarenes using iron powder. [5]The choice of iron in acidic media is a classic, cost-effective, and highly efficient method for this transformation.

Materials:

-

2-Chloro-4-nitrotoluene (1 equivalent)

-

Iron (Fe) powder (5 equivalents)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (10 equivalents)

-

2 N Hydrochloric acid (HCl) aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Combine 2-chloro-4-nitrotoluene (1 equiv.), iron powder (5 equiv.), and HFIP (10 equiv.) in a suitable reaction vessel.

-

Slowly add 2 N HCl (aq.) to the mixture with stirring.

-

Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the reaction progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-chloro-4-methylaniline by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic analysis provides unequivocal structural confirmation. While a dedicated spectrum for 3-Chloro-4-methylanisole is not publicly available, its expected signature can be reliably predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.

-

Aromatic Region (approx. 6.8-7.2 ppm): Three protons will be present on the aromatic ring. They will appear as a complex multiplet or as distinct doublets and doublet of doublets, depending on the coupling constants.

-

Methoxy Protons (approx. 3.8 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet. This is consistent with the spectrum of 4-methylanisole, which shows this peak at 3.76 ppm. [8] * Methyl Protons (approx. 2.3 ppm): The three protons of the ring-bound -CH₃ group will also appear as a sharp singlet. This is consistent with the spectrum of 4-methylanisole, which shows this peak at 2.28 ppm. * ¹³C NMR: The carbon NMR spectrum should display eight distinct signals, one for each unique carbon atom.

-

Aromatic Carbons (approx. 110-160 ppm): Six signals are expected. The carbon attached to the methoxy group will be the most downfield (deshielded), likely around 158 ppm, similar to related anisoles. The carbon attached to the chlorine atom will also be significantly shifted.

-

Methoxy Carbon (approx. 55 ppm): The -OCH₃ carbon typically appears around 55 ppm. [9] * Methyl Carbon (approx. 20 ppm): The ring-bound -CH₃ carbon is expected in the aliphatic region, likely around 20 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

C-O Stretch (Anisole): A strong, characteristic absorption is expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). This is a hallmark of aryl alkyl ethers.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

-

C=C Aromatic Ring Stretch: Peaks will be observed in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 800-600 cm⁻¹, will indicate the presence of the chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak at m/z 156. An important characteristic will be the M+2 peak at m/z 158, with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation: Common fragmentation pathways would include the loss of a methyl group (-CH₃) to give a fragment at m/z 141, and the loss of a methoxy radical (-•OCH₃).

Safety, Handling, and Storage

Proper safety protocols are non-negotiable. The safety data for 3-Chloro-4-methylanisole can be inferred from its precursors and isomers, such as 3-chloro-4-methylaniline and 3-chloro-2-methylanisole. [10][11]

Hazard Identification

Based on related compounds, 3-Chloro-4-methylanisole should be handled as a hazardous substance.

-

Acute Toxicity: Likely harmful if swallowed or in contact with skin. [12]* Skin/Eye Irritation: May cause skin and serious eye irritation. [12][13]* Sensitization: May cause an allergic skin reaction. [12]* Environmental Hazard: Likely very toxic to aquatic life with long-lasting effects. [13]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [12] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [13] * Respiratory Protection: If vapors or mists are generated, use a NIOSH/MSHA-approved respirator. [11]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [10][13]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]Keep away from oxidizing agents and sources of ignition.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [12][13]

Conclusion

3-Chloro-4-methylanisole is a valuable compound for synthetic applications. This guide has detailed its core structural and physicochemical properties, contextualized it within its isomeric family, and provided a practical framework for its synthesis and characterization. By understanding its predicted spectroscopic signature and adhering to stringent safety protocols derived from closely related molecules, researchers can confidently and safely utilize this compound in their work. The provided protocols and data serve as a foundational resource for any professional engaged in the synthesis or application of substituted anisole derivatives.

References

-

Stenutz, R. 3-chloro-4-methylanisole. [Link]

-

BuyersGuideChem. 3-Chloro-4-methylanisole suppliers and producers. [Link]

-

PubChem. 3-Chloro-4-methylaniline. [Link]

-

P&S Chemicals. Product information, 3-Chloro-4-methylanisole. [Link]

-

PubChemLite. 3-chloro-4-methylaniline (C7H8ClN). [Link]

- Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

-

Tradeindia. 3-chloro-4-methylaniline - 99% Pure Analytical Standard. [Link]

-

PubChem. 3-Chloro-2-methylanisole. [Link]

-

PubChem. 4-Chloro-2-methylanisole. [Link]

-

PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. [Link]

-

PubChem. 1-Chloro-4-methoxy-2-methylbenzene. [Link]

-

University of Arizona. NMR: Intermediate Level, Spectrum 5. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. scbt.com [scbt.com]

- 3. 3-Chloro-4-methylanisole suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. 3-chloro-4-methylanisole [stenutz.eu]

- 5. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 6. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 7. 3-Chloro-2-methylanisole | 3260-88-6 | Benchchem [benchchem.com]

- 8. 4-Methylanisole(104-93-8) 1H NMR [m.chemicalbook.com]

- 9. 3-Chloro-4-methoxyaniline(5345-54-0) 13C NMR [m.chemicalbook.com]

- 10. aarti-industries.com [aarti-industries.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Analysis of 2-Chloro-4-methoxy-1-methylbenzene: A Technical Guide

Introduction

2-Chloro-4-methoxy-1-methylbenzene, also known as 2-chloro-4-methoxytoluene, is a substituted aromatic compound with the chemical formula C₈H₉ClO.[1] Its structure, featuring a chlorinated and methoxylated toluene backbone, makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its molecular structure is paramount for its application in drug development and materials science. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule.

This technical guide provides an in-depth analysis of the spectral data of 2-Chloro-4-methoxy-1-methylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the spectroscopic properties of this compound. The guide will delve into the theoretical principles behind each technique and offer a comprehensive interpretation of the experimental data.

Molecular Structure and Spectroscopic Overview

The molecular structure of 2-Chloro-4-methoxy-1-methylbenzene is foundational to interpreting its spectral data. The arrangement of the methyl, methoxy, and chloro substituents on the benzene ring gives rise to a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing valuable information about the molecule's composition. The IR spectrum of 2-Chloro-4-methoxy-1-methylbenzene is expected to exhibit several key absorption bands corresponding to its aromatic ring and substituent groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of neat (undiluted) 2-Chloro-4-methoxy-1-methylbenzene is placed directly onto the ATR crystal.

-

Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used for analysis.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Interpretation of the IR Spectrum

The following table summarizes the expected characteristic IR absorption bands for 2-Chloro-4-methoxy-1-methylbenzene.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch (from CH₃ and OCH₃) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretching |

| ~1250 | Strong | Aryl-O (methoxy) asymmetric stretch |

| ~1040 | Strong | Aryl-O (methoxy) symmetric stretch |

| ~1000-1100 | Medium | C-Cl stretch |

| ~800-880 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

The presence of strong bands around 1250 cm⁻¹ and 1040 cm⁻¹ is a clear indication of the methoxy group. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring. The C-Cl stretch is typically weaker and can be found in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of 2-Chloro-4-methoxy-1-methylbenzene.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) gives information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 2-Chloro-4-methoxy-1-methylbenzene is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument: A Varian CFT-20 spectrometer or a modern equivalent (e.g., Bruker 400 MHz) is used.

-

Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Chloro-4-methoxy-1-methylbenzene is expected to show four distinct signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | -CH₃ (Methyl group on the ring) |

| ~3.8 | Singlet | 3H | -OCH₃ (Methoxy group) |

| ~6.7-6.9 | Multiplet | 2H | Aromatic protons (H-3 and H-5) |

| ~7.1 | Doublet | 1H | Aromatic proton (H-6) |

-

The upfield singlets at approximately 2.3 ppm and 3.8 ppm correspond to the protons of the methyl and methoxy groups, respectively. Their integration value of 3H each confirms their identity.

-

The aromatic region will display signals for the three protons on the benzene ring. The exact chemical shifts and coupling patterns depend on the electronic effects of the substituents. The proton at position 6, being adjacent to the electron-withdrawing chlorine atom, is expected to be the most deshielded.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution (20-50 mg in ~0.7 mL of CDCl₃) is typically used compared to ¹H NMR.

-

Instrument: A standard NMR spectrometer with ¹³C capabilities.

-

Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.

Interpretation of the ¹³C NMR Spectrum

Due to the lack of symmetry, all eight carbon atoms in 2-Chloro-4-methoxy-1-methylbenzene are chemically non-equivalent and should give rise to eight distinct signals in the ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | -CH₃ (Methyl group) |

| ~55 | -OCH₃ (Methoxy group) |

| ~112-135 | Aromatic carbons (C1-C6) |

| ~155 | Aromatic carbon attached to the methoxy group (C-4) |

-

The aliphatic carbons of the methyl and methoxy groups will appear at the high-field (upfield) end of the spectrum.

-

The six aromatic carbons will resonate in the typical downfield region for aromatic compounds. The carbon atom bonded to the electronegative oxygen of the methoxy group (C-4) is expected to be the most deshielded among the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of 2-Chloro-4-methoxy-1-methylbenzene in a volatile solvent is injected into a gas chromatograph, which separates it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

Interpretation of the Mass Spectrum

The mass spectrum of 2-Chloro-4-methoxy-1-methylbenzene will provide key information:

-

Molecular Ion Peak (M⁺): The molecular weight of 2-Chloro-4-methoxy-1-methylbenzene is 156.61 g/mol .[1] The mass spectrum should show a molecular ion peak at m/z = 156. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z = 158 with an intensity of approximately one-third of the M⁺ peak is also expected.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this type of molecule include the loss of a methyl radical from the methoxy group, loss of a chlorine atom, and cleavage of the methyl group from the aromatic ring.

Predicted Fragmentation Pathway

M [label="[C8H9ClO]+.\nm/z = 156/158", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C7H6ClO]+.\nm/z = 141/143", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C8H9O]+.\nm/z = 121"]; F3 [label="[C7H7O]+.\nm/z = 107"];

M -> F1 [label="- CH3"]; M -> F2 [label="- Cl"]; F1 -> F3 [label="- Cl"]; }

Caption: Predicted major fragmentation pathway for 2-Chloro-4-methoxy-1-methylbenzene.Conclusion

The combined application of IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of 2-Chloro-4-methoxy-1-methylbenzene. Each technique offers complementary information, from the identification of functional groups by IR, to the detailed mapping of the carbon-hydrogen framework by NMR, and the confirmation of molecular weight and fragmentation patterns by MS. This detailed spectroscopic analysis is essential for ensuring the identity and purity of this compound in its various applications, particularly in the rigorous context of pharmaceutical research and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6951757, 2-Chloro-4-methoxytoluene. Retrieved from [Link].[1]

Sources

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-methoxytoluene in Common Organic Solvents

Introduction

2-Chloro-4-methoxytoluene, a substituted aromatic compound, serves as a versatile intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. Its reactivity is largely defined by the interplay of the chloro, methoxy, and methyl functional groups on the toluene backbone. A thorough understanding of its solubility characteristics in various organic solvents is paramount for researchers and drug development professionals. This knowledge is critical for optimizing reaction conditions, designing purification strategies such as crystallization and chromatography, and formulating final products.

This guide provides a comprehensive overview of the solubility profile of 2-Chloro-4-methoxytoluene. It combines theoretical predictions based on its physicochemical properties with a detailed, field-proven experimental protocol for accurate solubility determination.

Physicochemical Properties of 2-Chloro-4-methoxytoluene

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for 2-Chloro-4-methoxytoluene are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Boiling Point | 213 °C | [2][3] |

| Density | ~1.15 g/mL at 20°C | [2][3] |

| Predicted XLogP3 | 3.6 | [1] |

The octanol-water partition coefficient (LogP) is a crucial indicator of a compound's lipophilicity. A calculated XLogP3 value of 3.6 indicates that 2-Chloro-4-methoxytoluene is significantly more soluble in lipids and non-polar environments than in water, suggesting it is a hydrophobic molecule[1][4].

Theoretical Solubility Profile

The fundamental principle governing solubility is "like dissolves like"[2]. This means that substances with similar polarities and intermolecular forces tend to be miscible. The structure of 2-Chloro-4-methoxytoluene features a largely non-polar aromatic ring and methyl group, along with a moderately polar ether group and a chloro group which adds to the molecule's dipole moment. However, the large non-polar surface area, as indicated by the high XLogP3 value, is the dominant factor in its solubility behavior.

Based on these structural features, we can predict the solubility of 2-Chloro-4-methoxytoluene in various classes of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar | Toluene, Hexane, Diethyl Ether | High / Miscible | The dominant van der Waals forces between the non-polar solvent and the aromatic ring of 2-Chloro-4-methoxytoluene lead to favorable interactions and high solubility[5]. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Moderate | These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the chloro and methoxy groups. While not as perfectly matched as non-polar solvents, they are generally effective at solvating the molecule. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | These solvents are characterized by their ability to form hydrogen bonds. While the oxygen of the methoxy group can act as a hydrogen bond acceptor, 2-Chloro-4-methoxytoluene cannot donate hydrogen bonds. The strong hydrogen bonding network of the solvent must be disrupted, leading to lower solubility compared to non-polar and polar aprotic solvents[6]. |

| Highly Polar Protic | Water | Very Low / Insoluble | The molecule's large hydrophobic character and inability to effectively participate in the strong hydrogen-bonding network of water result in very poor aqueous solubility. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining precise quantitative solubility data. The isothermal shake-flask method is a robust and widely accepted technique for this purpose[7]. The following protocol provides a step-by-step guide for its implementation.

Principle

An excess amount of the solute (2-Chloro-4-methoxytoluene) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solute is then removed by filtration, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials and Equipment

-

Solute: 2-Chloro-4-methoxytoluene (>98% purity)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Scintillation vials or sealed flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Autosampler vials for the analytical instrument

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or HPLC with a UV detector.

-

Experimental Workflow Diagram

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. education.com [education.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. lup.lub.lu.se [lup.lub.lu.se]

synthesis precursors for "2-Chloro-4-methoxy-1-methylbenzene"

An In-Depth Technical Guide to the Synthesis Precursors for 2-Chloro-4-methoxy-1-methylbenzene

Abstract

2-Chloro-4-methoxy-1-methylbenzene (CAS No. 54788-38-4), also known as 2-chloro-4-methoxytoluene, is a pivotal chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its substituted benzene ring offers a versatile scaffold for building active pharmaceutical ingredients (APIs) and other high-value compounds. This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the selection of precursors and the underlying chemical principles that govern each pathway. We will explore three distinct and industrially relevant strategies: Williamson Ether Synthesis, Electrophilic Aromatic Substitution, and the Sandmeyer Reaction. Each section will detail the reaction mechanisms, provide field-proven experimental protocols, and discuss the strategic advantages and limitations, offering researchers and process chemists a comprehensive playbook for its synthesis.

Introduction: Strategic Importance of 2-Chloro-4-methoxy-1-methylbenzene

The molecular architecture of 2-Chloro-4-methoxy-1-methylbenzene, featuring a chloro, a methoxy, and a methyl group on a benzene ring, provides multiple points for synthetic modification.[2][3] The chlorine atom can be displaced or used in cross-coupling reactions, the methoxy group can be cleaved to reveal a phenol for further functionalization, and the methyl group can be oxidized or halogenated. This versatility makes it an indispensable building block.[1] The selection of an optimal synthetic route depends on several factors including precursor cost and availability, desired purity, scalability, and environmental impact. This guide dissects the most common pathways to empower chemists to make informed decisions based on these critical parameters.

Comparative Overview of Synthetic Strategies

The synthesis of 2-Chloro-4-methoxy-1-methylbenzene can be approached from several distinct retrosynthetic disconnections. Below is a summary of the primary routes discussed in this guide.

| Strategy | Primary Precursor(s) | Key Transformation | Advantages | Challenges |

| Route A | 3-Chloro-4-methylphenol | Williamson Ether Synthesis | High yield, simple procedure, readily available precursors. | Requires handling of alkylating agents (e.g., iodomethane). |

| Route B | 4-Methylanisole | Electrophilic Chlorination | Potentially high atom economy, direct C-Cl bond formation. | Risk of over-chlorination, requires careful control of regioselectivity. |

| Route C | 4-Methoxy-2-methylaniline (p-Cresidine) | Sandmeyer Reaction | Excellent regiochemical control, reliable for specific isomer synthesis. | Multi-step (diazotization then substitution), handling of unstable diazonium salts. |

Route A: Williamson Ether Synthesis from 3-Chloro-4-methylphenol

This is arguably the most direct and high-yielding approach, building the target molecule by forming the ether linkage as the final key step.

Precursors and Mechanistic Rationale

The primary precursors are 3-Chloro-4-methylphenol and a methylating agent, such as iodomethane or dimethyl sulfate . The reaction proceeds via a classic Williamson ether synthesis, an SN2 reaction.

Mechanism:

-

Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of 3-chloro-4-methylphenol to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., iodomethane).

-

Displacement: The attack displaces the leaving group (iodide in this case), forming the C-O ether bond and yielding the final product.

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical as it effectively solvates the potassium cations while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the SN2 reaction.

Experimental Protocol

This protocol is adapted from established laboratory procedures.[4]

Materials:

-

3-Chloro-4-methylphenol (15 g, 0.11 mol)

-

Iodomethane (9.8 mL, 0.16 mol)

-

Potassium carbonate (22 g, 0.16 mol), finely powdered

-

N,N-Dimethylformamide (DMF) (200 mL)

-

1N Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Combine 3-Chloro-4-methylphenol, potassium carbonate, and DMF in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Add iodomethane to the mixture.

-

Heat the reaction mixture to 50 °C with vigorous stirring for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by slowly adding 1N HCl aqueous solution until the mixture is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 100 mL).[4]

-

Combine the organic layers and wash with brine to remove residual DMF and water.[4]

-

Dry the organic phase over anhydrous magnesium sulfate.[4]

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product is often of high purity, but can be further purified by vacuum distillation if necessary.[4]

Workflow Diagram

Caption: Workflow for Williamson Ether Synthesis.

Route C: Sandmeyer Reaction from 4-Methoxy-2-methylaniline

The Sandmeyer reaction is a powerful and regiochemically precise method for introducing halogens onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced.[5][6][7]

Precursors and Mechanistic Rationale

The key precursor for this route is 4-Methoxy-2-methylaniline (also known as p-Cresidine).[8] The synthesis involves two distinct stages: diazotization and copper-catalyzed substitution.

Mechanism:

-

Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). This converts the amino group (-NH₂) into an excellent leaving group, the diazonium salt (-N₂⁺).[9] Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Radical-Nucleophilic Aromatic Substitution (SRNAr): The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The reaction proceeds via a single-electron transfer from Cu(I) to the diazonium ion, releasing nitrogen gas and forming an aryl radical.[5] This radical then abstracts a chlorine atom from a copper(II) species, yielding the final product, 2-Chloro-4-methoxy-1-methylbenzene, and regenerating the Cu(I) catalyst.[5]

This method's primary advantage is its exquisite control over isomer formation. The position of the chlorine atom is dictated solely by the initial position of the amino group on the precursor.

Experimental Protocol

Materials:

-

4-Methoxy-2-methylaniline (13.7 g, 0.1 mol)

-

Concentrated Hydrochloric Acid (HCl) (30 mL)

-

Sodium Nitrite (NaNO₂) (7.6 g, 0.11 mol)

-

Copper(I) Chloride (CuCl) (12 g, 0.12 mol)

-

Ice

-

Water

Procedure: Part 1: Diazotization

-

In a beaker, dissolve 4-methoxy-2-methylaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate flask, prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

Part 2: Sandmeyer Reaction 4. In a larger flask, prepare a solution of copper(I) chloride in concentrated HCl. Cool this solution in an ice bath. 5. Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. 6. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. 7. The product can then be isolated by steam distillation or solvent extraction (e.g., with dichloromethane). 8. The organic extract should be washed with dilute NaOH to remove any phenolic byproducts, then with water, dried over a suitable drying agent, and concentrated. 9. Purify the crude product by vacuum distillation.

Synthetic Pathway Diagram

Caption: Major synthetic routes to the target compound.

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.

-

Purification: The most common method for purifying the liquid product is vacuum distillation . For smaller scales or to remove closely related impurities, flash column chromatography on silica gel can be employed, typically using a non-polar eluent system like hexanes/ethyl acetate.[10]

-

Characterization: The structure and purity of 2-Chloro-4-methoxy-1-methylbenzene are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity and chemical environment of all protons and carbons.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for C-O ether stretching, C-Cl stretching, and aromatic C-H bonds.[2]

-

Mass Spectrometry (MS): Will confirm the molecular weight (156.61 g/mol ) and show the characteristic isotopic pattern for a molecule containing one chlorine atom.[2]

-

Conclusion

The synthesis of 2-Chloro-4-methoxy-1-methylbenzene can be effectively achieved through several strategic pathways. The Williamson ether synthesis (Route A) stands out for its simplicity and high yield, making it an excellent choice for many laboratory and industrial applications.[4] The Sandmeyer reaction (Route C) offers unparalleled regiochemical control, which is essential when a specific isomer is required and the precursor amine is readily available.[11] Finally, direct electrophilic chlorination (Route B) presents a more atom-economical approach but requires careful optimization to control selectivity. The choice of precursor and methodology should be tailored to the specific needs of the project, balancing factors of cost, scale, purity requirements, and available starting materials.

References

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

-

2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4. Chemsrc. Available at: [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

The Role of 2-Chloro-4-methoxy-1-methylbenzene in Modern Pharmaceutical Synthesis. Medium. Available at: [Link]

-

2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Product information, 2-Chloro-4-methoxy-1-methylbenzene. P&S Chemicals. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. 2-Chloro-4-methoxy-1-methylbenzene | 54788-38-4 [chemicalbook.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. 2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4 | Chemsrc [chemsrc.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 3-Chloro-4-methylanisole in Modern Chemical Synthesis: A Technical Guide for Researchers

Abstract

3-Chloro-4-methylanisole, a substituted aromatic ether, represents a key, yet often overlooked, building block in the fine chemical industry. Its unique substitution pattern—a chloro group ortho to a methoxy group and meta to a methyl group—imparts a nuanced reactivity profile that can be strategically exploited in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the potential research applications of 3-Chloro-4-methylanisole. Directed at researchers, scientists, and professionals in drug development and materials science, this document aims to serve as a comprehensive resource, elucidating the untapped potential of this versatile intermediate. We will delve into detailed synthetic protocols, explore its utility in the construction of bioactive scaffolds, and provide a forward-looking perspective on its role in the development of next-generation pharmaceuticals and agrochemicals.

Introduction: The Untapped Potential of a Versatile Building Block

In the vast landscape of chemical intermediates, the strategic value of a molecule is often dictated by the interplay of its functional groups. 3-Chloro-4-methylanisole (CAS No: 54788-38-4) is a prime example of a compound whose potential is greater than the sum of its parts.[1] The electron-donating methoxy group, the electron-withdrawing chloro group, and the sterically influencing methyl group create a unique electronic and steric environment on the benzene ring. This intricate balance governs the regioselectivity of further chemical transformations, making it a valuable precursor for the synthesis of highly substituted aromatic compounds.

While its close relative, 3-chloro-4-methylaniline, has found extensive use as an intermediate in the manufacturing of pigments, coatings, and agrochemicals, the applications of 3-Chloro-4-methylanisole remain less explored.[2] This guide seeks to bridge this gap by providing a detailed scientific overview and actionable insights into how this molecule can be leveraged in cutting-edge research.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe and effective use in a laboratory setting.

| Property | Value |

| CAS Number | 54788-38-4 |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Expected to be soluble in common organic solvents |

Safety Precautions: As with any chlorinated organic compound, appropriate safety measures must be taken when handling 3-Chloro-4-methylanisole. While specific toxicity data for this compound is not widely available, it is prudent to handle it with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of 3-Chloro-4-methylanisole: A Reliable and Scalable Protocol

A practical and efficient synthesis of 3-Chloro-4-methylanisole is crucial for its accessibility in research. A robust two-step synthesis starting from the commercially available 3-chloro-4-methylaniline is proposed here. This method involves a diazotization reaction followed by hydrolysis to yield 3-chloro-4-methylphenol, which is then methylated.

Diagram of the Synthetic Pathway

Sources

"2-Chloro-4-methoxy-1-methylbenzene" safety and handling guidelines

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-methoxy-1-methylbenzene

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Chloro-4-methoxy-1-methylbenzene (CAS No. 54788-38-4), a chemical intermediate crucial in various research and drug development applications. The protocols and guidelines herein are designed for researchers, laboratory scientists, and chemical manufacturing professionals. The core philosophy of this guide is to build a self-validating system of safety by understanding the causality behind each procedural step, grounded in the compound's specific chemical and toxicological properties.

Chemical Identity and Hazard Profile

2-Chloro-4-methoxy-1-methylbenzene, also known as 3-chloro-4-methylanisole, is a substituted aromatic ether.[1][2] Understanding its fundamental properties is the first step in a robust risk assessment.

GHS Classification and Core Hazards

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with this compound. It is classified with significant risks that demand stringent control measures.[1][3]

-

Flammability: The compound is classified as a highly flammable liquid and vapor (H225), necessitating rigorous control of ignition sources.[1][3]

-

Health Hazards:

The signal word associated with this chemical is "Danger," reflecting the severity of these potential hazards.[1][3] The causality is clear: the chemical's reactivity and volatility lead to these specific physiological risks upon exposure.

Physicochemical Data Summary

A summary of key quantitative data provides at-a-glance information critical for experimental design and safety planning.

| Property | Value | Source |

| CAS Number | 54788-38-4 | [1][2][3] |

| Molecular Formula | C₈H₉ClO | [3][4] |

| Molecular Weight | 156.61 g/mol | [3] |

| GHS Hazard Statements | H225, H319, H335, H302, H315 | [1][3] |

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management relies on the hierarchy of controls, a system that prioritizes risk reduction strategies from most to least effective. This approach moves beyond simple reliance on personal protective equipment (PPE) to create a fundamentally safer working environment.

Elimination and Substitution

Before using 2-Chloro-4-methoxy-1-methylbenzene, a thorough analysis should determine if a less hazardous chemical can be substituted without compromising research objectives. While not always feasible, this is the most effective safety control.

Engineering Controls: Isolating the Hazard

Engineering controls are the primary line of defense, designed to isolate the operator from the chemical hazard.

-

Chemical Fume Hood: All work involving the handling of 2-Chloro-4-methoxy-1-methylbenzene must be performed in a properly functioning and certified chemical fume hood.[6][7] This is non-negotiable. The hood's exhaust ventilation is critical to prevent the inhalation of vapors, which may cause respiratory irritation.[1][8]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[1][9]

-

Ignition Source Control: Due to its high flammability, all potential ignition sources—such as sparks from electrical equipment, static discharge, and open flames—must be eliminated from the work area.[1][8] Use only explosion-proof equipment and non-sparking tools.[1] Grounding and bonding of containers and receiving equipment during transfers is mandatory to prevent static discharge.[1]

-

Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][9]

Administrative Controls: Safe Work Practices

Administrative controls are the standard operating procedures (SOPs) that dictate how work is performed safely.

-

Restricted Access: Designate specific areas for the handling and storage of this chemical and restrict access to authorized personnel only.

-

Training: All personnel must receive documented training on the specific hazards of 2-Chloro-4-methoxy-1-methylbenzene, the contents of its Safety Data Sheet (SDS), and the laboratory's specific SOPs before beginning work.[6]

-

Hygiene Practices: Users must wash hands thoroughly after handling the chemical.[1] Contaminated work clothing should not be allowed out of the workplace.[10] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8][11]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after all other controls have been implemented. The choice of PPE must be based on a thorough risk assessment of the specific tasks being performed.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7][12] Given the serious eye irritation risk (H319), this is a minimum requirement.[1][3]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile rubber, inspected for integrity before each use.[6][7] Proper glove removal technique must be used to avoid skin contact.[7]

-

Lab Coat: A full-length laboratory coat, preferably made of fire-resistant material, must be worn and kept fastened.[9]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, or during emergency situations, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination ABEK) must be used.[7][12] All respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[7]

Experimental Protocol: Safe Weighing and Dispensing

This protocol provides a step-by-step methodology for safely handling 2-Chloro-4-methoxy-1-methylbenzene during a typical laboratory workflow.

-

Preparation:

-

Verify that the chemical fume hood has a current certification sticker and is functioning correctly.

-

Clear the fume hood of all unnecessary equipment and potential ignition sources.

-

Assemble all necessary equipment (beakers, spatula, balance, secondary containment tray) inside the hood. .

-

-

Donning PPE:

-